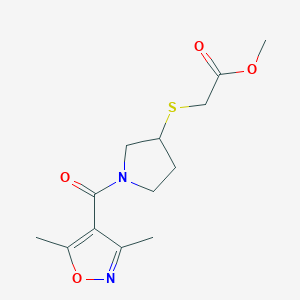
Quinolinol, chloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cloxyquin, or 5-Chloro-8-quinolinol, is a compound with the molecular formula C9H6ClNO and a molecular weight of 179.603 . It is a member of a family of drugs called hydroxyquinolines .
Synthesis Analysis
The synthesis of quinolinol derivatives has been reported in various studies . For instance, one study employed a solvent-assisted co-grinding method to form a cocrystal of 8-hydroxy quinoline-5-sulfonic acid (HQS) and 5-chloro-8-hydroxyquinoline (CHQ) . Another study reported the use of Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad–Limpach reactions, transition metal catalyzed reactions, transition metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and greener chemical processes for the synthesis of quinoline and its analogues .Molecular Structure Analysis
The molecular structure of Cloxyquin is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChIKey of Cloxyquin is CTQMJYWDVABFRZ-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving Cloxyquin have been studied in various contexts . For example, one study used a solvent-assisted co-grinding method to form a cocrystal of 8-hydroxy quinoline-5-sulfonic acid (HQS) and 5-chloro-8-hydroxyquinoline (CHQ) .Physical And Chemical Properties Analysis
Cloxyquin has a molecular weight of 179.603 . More detailed spectroscopic and electronic properties of Cloxyquin can be determined through theoretical characterization .Wissenschaftliche Forschungsanwendungen
Drug Discovery and Development
“Quinolinol, chloro-” serves as a vital scaffold in drug discovery due to its heterocyclic structure, which is a common feature in many pharmaceutical compounds. It has been used in the synthesis of biologically active molecules with potential therapeutic applications .
Anti-Asthma Medication Intermediates
This compound has been utilized as a key intermediate in the production of anti-asthma medication, such as montelukast. The process involves biocatalysis using specific microorganisms to achieve the desired chemical transformation .
Antimicrobial Agents
Derivatives of “3-Chloroquinolin-2-ol” have shown potent antimicrobial activity, making them candidates for developing new antimicrobial agents. This is particularly important in the fight against drug-resistant bacteria .
Synthesis of Novel Compounds
Researchers have used “3-Chloroquinolin-2-ol” to synthesize novel chloroquinoline compounds with various biological activities. These activities include potential anticancer and antifungal effects, expanding the compound’s application in medicinal chemistry .
Organic Chemistry Synthesis
In synthetic organic chemistry, “3-Chloroquinolin-2-ol” is used to create complex molecules through reactions with other organic compounds. This versatility makes it an essential component in organic synthesis laboratories .
Biological Evaluation
The compound has been part of studies that evaluate the biological activity of synthesized molecules. It’s often used in the initial stages of drug development to assess efficacy and safety .
Wirkmechanismus
Safety and Hazards
Cloxyquin is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of Cloxyquin, and to use it only outdoors or in a well-ventilated area .
Zukünftige Richtungen
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry, with numerous quinoline-based molecules being used to develop potent lead compounds with good efficacy and low toxicity . Future research could focus on further exploring the synthesis and biological activities of quinoline derivatives .
Eigenschaften
IUPAC Name |
3-chloro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-7-5-6-3-1-2-4-8(6)11-9(7)12/h1-5H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKKFPGAZIINBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinolinol, chloro- | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 3,4-dihydropyrido[2,3-b]pyrazine-1(2H)-carboxylate](/img/structure/B2979075.png)

![5-methyl-3-phenyl-N-(pyridin-4-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2979078.png)
![(3-methoxyphenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2979081.png)
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2979082.png)


![{[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetic acid](/img/structure/B2979086.png)




![8-(4-methoxyphenyl)-4-oxo-N-(pyridin-4-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2979097.png)
